Tert-butyl 2,6-dichloronicotinate
Overview
Description
Tert-butyl 2,6-dichloronicotinate: is an organic compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: One common method for preparing tert-butyl 2,6-dichloronicotinate involves the esterification of 2,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 2,6-dichloronicotinic acid is reacted with tert-butyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: : Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tert-butyl 2,6-dichloronicotinate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the ester and pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically under basic conditions.
Major Products
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Tert-butyl 2,6-dichloronicotinate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of drugs targeting specific biological pathways.
Industry
Mechanism of Action
The mechanism by which tert-butyl 2,6-dichloronicotinate exerts its effects is primarily through its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form strong interactions with enzymes and receptors . The ester group increases its lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,6-dichloronicotinate: Similar in structure but with chlorine atoms at positions 4 and 6.
2,6-Dichloronicotinic acid: Lacks the tert-butyl ester group, making it less lipophilic.
Uniqueness: : Tert-butyl 2,6-dichloronicotinate is unique due to the combination of its ester and dichloro substituents, which confer distinct chemical and biological properties . This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
tert-butyl 2,6-dichloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWXYRAFRYVGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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